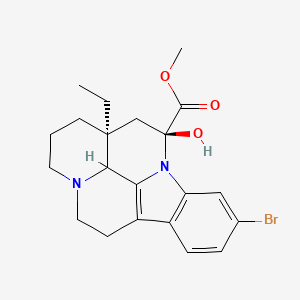
11-Bromovincamine; 11-Brovincamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brovincamine is a monoterpenoid indole alkaloid derived from the leaves of Vinca minor. It is known for its vasodilatory properties and has been studied for its potential effects on cerebral blood flow and metabolism . The molecular formula of Brovincamine is C21H25BrN2O3, and it has a molecular weight of 433.35 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Brovincamine can be synthesized through various chemical reactions involving the bromination of vincamine. The process typically involves the use of bromine or other brominating agents under controlled conditions to introduce the bromine atom into the vincamine molecule .
Industrial Production Methods
Industrial production of Brovincamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Brovincamine undergoes several types of chemical reactions, including:
Oxidation: Brovincamine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Brovincamine into its reduced forms.
Substitution: Brovincamine can undergo substitution reactions where the bromine atom is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Brovincamine can lead to the formation of brominated indole derivatives, while reduction can yield de-brominated products .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of other indole alkaloids and related compounds.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential neuroprotective effects in conditions like glaucoma and cerebral ischemia
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
Mecanismo De Acción
Brovincamine exerts its effects primarily through its vasodilatory properties. It acts by relaxing the smooth muscles of blood vessels, leading to increased blood flow. The compound interacts with calcium channels and other molecular targets to modulate vascular tone and improve cerebral circulation .
Comparación Con Compuestos Similares
Brovincamine is structurally related to other indole alkaloids such as vincamine and vinpocetine. Compared to these compounds, Brovincamine has a unique bromine atom that enhances its vasodilatory properties and makes it more effective in certain therapeutic applications . Similar compounds include:
Vincamine: Another indole alkaloid with vasodilatory properties.
Vinpocetine: A derivative of vincamine with enhanced neuroprotective effects.
Reserpine: An alkaloid used for its antihypertensive properties.
Brovincamine’s unique structure and properties make it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C21H25BrN2O3 |
|---|---|
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
methyl (15S,17S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C21H25BrN2O3/c1-3-20-8-4-9-23-10-7-15-14-6-5-13(22)11-16(14)24(17(15)18(20)23)21(26,12-20)19(25)27-2/h5-6,11,18,26H,3-4,7-10,12H2,1-2H3/t18?,20-,21-/m0/s1 |
Clave InChI |
WYIJGAVIVKPUGJ-LLQWEQGGSA-N |
SMILES isomérico |
CC[C@@]12CCCN3C1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)Br |
SMILES canónico |
CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















